Homochlorcyclizine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2.2ClH/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17;;/h2-4,6-11,19H,5,12-15H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVFQWFTNVMTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1982-36-1 | |
| Record name | Homochlorcyclizine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMOCHLORCYCLIZINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1YE3TK8NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action
Primary Histamine (B1213489) Receptor Interactions
Homochlorcyclizine's primary therapeutic action stems from its ability to block the effects of histamine, a key mediator of allergic and inflammatory responses.
Histamine H1 Receptor Antagonism: Mechanism of Competitive Binding
Homochlorcyclizine (B1174605) functions as a competitive antagonist at the histamine H1 receptor. youtube.com This means that it binds to the same site on the H1 receptor as histamine but does not activate the receptor. youtube.com By occupying the receptor's binding site, homochlorcyclizine prevents histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms. This competitive and reversible binding is a hallmark of many first-generation antihistamines. The interaction is stereoselective, meaning the three-dimensional structure of the molecule is crucial for its binding affinity and antagonist activity. nih.gov
In Vitro Characterization of H1 Receptor Inhibition
The inhibitory effects of H1 receptor antagonists on histamine-induced responses have been demonstrated in various in vitro models. For instance, H1 receptor antagonists have been shown to counteract the histamine-induced increase in intracellular calcium ion (Ca2+) concentration. nih.govcreative-biolabs.com This is a key downstream event following H1 receptor activation. Studies on isolated tissues, such as guinea pig ileum, have historically been used to characterize the potency of antihistamines by measuring their ability to inhibit histamine-induced smooth muscle contractions.
Modulation of Other Neurotransmitter Systems
In addition to its primary antihistaminergic activity, homochlorcyclizine also interacts with other crucial neurotransmitter systems, which contributes to its broader pharmacological effects. wikipedia.org
Acetylcholine (B1216132) Receptor Interactions (e.g., Anticholinergic Properties)
Homochlorcyclizine possesses anticholinergic properties, meaning it blocks the action of the neurotransmitter acetylcholine. wikipedia.orgmims.com Acetylcholine receptors are broadly classified into muscarinic and nicotinic subtypes. medicalnewstoday.com Anticholinergic drugs typically exert their effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. wikipedia.orgnih.gov This action can lead to a range of effects, including dryness of the mouth and thickened respiratory secretions. mims.com The anticholinergic activity of homochlorcyclizine is a common feature among first-generation antihistamines and contributes to some of their characteristic side effects.
Dopamine (B1211576) Receptor Interactions (e.g., Antidopaminergic Properties, Inhibition of Dopamine Uptake)
Homochlorcyclizine also demonstrates antidopaminergic properties. wikipedia.org This suggests that it can block dopamine receptors, which are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.govnih.gov The interaction with these receptors is a key mechanism for many antipsychotic drugs. Furthermore, some compounds can inhibit the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration of dopamine available to interact with its receptors. nih.govnih.govdrugbank.comdovepress.com While the provided information states that homochlorcyclizine has antidopaminergic properties, it does not specify whether this is through direct receptor blockade, inhibition of dopamine uptake, or a combination of both mechanisms.
Influence on Inflammatory and Immune Signaling Pathways
Homochlorcyclizine dihydrochloride (B599025), a first-generation antihistamine of the diphenylmethylpiperazine group, exerts its therapeutic effects through a variety of molecular and biochemical mechanisms that influence inflammatory and immune signaling pathways. patsnap.comwikipedia.org Primarily recognized for its H1 receptor antagonism, the compound's actions extend to the modulation of several key signaling cascades involved in allergic and inflammatory responses. patsnap.compatsnap.com
Inhibition of Bradykinin-Induced Contractions in Isolated Preparations
Partial Blockade of Slow-Reacting Substance of Anaphylaxis (SRS-A) Induced Contractions
Slow-Reacting Substance of Anaphylaxis (SRS-A), now known to be a mixture of leukotrienes (LTC4, LTD4, and LTE4), is a key mediator in allergic reactions, causing prolonged and slow contraction of smooth muscle, particularly in the bronchi. wikipedia.orgnih.gov It is significantly more potent than histamine in this regard. wikipedia.org While Homochlorcyclizine is primarily an H1 receptor antagonist, its utility in allergic conditions where SRS-A plays a crucial role suggests a potential for interaction. patsnap.com However, direct evidence from scientific literature specifically demonstrating a partial blockade of SRS-A-induced contractions by Homochlorcyclizine is limited. The primary mechanism of action remains the competitive antagonism of histamine H1 receptors. patsnap.compatsnap.com
Reduction of NF-κB Immune Response Transcription Factor Activity
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous genes involved in pro-inflammatory responses, including cytokines and chemokines. nih.govnih.gov The activity of H1-antihistamines like Homochlorcyclizine has been linked to the downregulation of the NF-κB immune response. smpdb.ca By attenuating the activity of this transcription factor, Homochlorcyclizine can decrease the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors, thereby mitigating the inflammatory cascade. smpdb.ca This reduction in NF-κB activity is a key component of its anti-inflammatory effects beyond simple histamine blockade. smpdb.camdpi.com
Involvement of Phospholipase C and Phosphatidylinositol (PIP2) Signaling Pathways
The anti-inflammatory action of Homochlorcyclizine involves the modulation of the Phospholipase C (PLC) and Phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways. smpdb.ca Upon activation of certain receptors, PLC hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.comyoutube.comyoutube.com This cascade is fundamental in signal transduction for various inflammatory mediators. nih.govnih.gov Homochlorcyclizine's interference with this pathway contributes to the reduction of NF-κB activity. smpdb.ca By modulating the PLC/PIP2 pathway, Homochlorcyclizine can influence downstream events such as calcium mobilization and protein kinase C activation, which are crucial for inflammatory cell function. smpdb.cayoutube.comyoutube.com
Mechanism of Mast Cell Stabilization and Reduced Histamine Release
Mast cells are central to allergic reactions, releasing histamine and other inflammatory mediators upon activation. nih.gov Mast cell stabilizers work by preventing this degranulation. numberanalytics.com Homochlorcyclizine contributes to the stabilization of mast cells, thereby reducing the release of histamine. smpdb.ca This effect is linked to its ability to lower intracellular calcium ion concentration. smpdb.ca A decrease in cytosolic calcium is a key factor in enhancing mast cell stability and preventing the exocytosis of histamine-containing granules. smpdb.canumberanalytics.com
Potential Anxiolytic Properties and Underlying Mechanisms
First-generation antihistamines, including Homochlorcyclizine, are known to cross the blood-brain barrier and can produce central nervous system effects such as sedation. patsnap.compatsnap.com This sedative property can contribute to anxiolytic-like effects. patsnap.comclevelandclinic.org Beyond its antihistaminic action, Homochlorcyclizine also possesses antiserotonergic and antidopaminergic properties. wikipedia.org The blockade of serotonin (B10506) 2C (5-HT2C) receptors has been associated with fast-onset antidepressant and anxiolytic effects. nih.govnih.gov Furthermore, antagonism of dopamine D2 receptors is a mechanism shared by some anxiolytic and antipsychotic medications. nih.govnih.gov The combination of sedation and the modulation of dopaminergic and serotonergic systems likely underlies the potential anxiolytic properties of Homochlorcyclizine.
Pharmacokinetic and Metabolic Research Investigations
Absorption and Distribution Dynamics in Preclinical Models
Preclinical studies, primarily in rat models, have been instrumental in elucidating how homochlorcyclizine (B1174605) is absorbed and distributed throughout the body.
Following intravenous administration in rats, homochlorcyclizine is rapidly and widely distributed into various tissues. nih.govoup.com Studies determining the concentrations of its enantiomers (the non-superimposable mirror-image forms of the molecule) have shown that the compound permeates numerous major organs. nih.gov The highest concentration of the drug was found in the lung, followed by other tissues such as the liver, kidney, spleen, heart, intestine, stomach, and brain. nih.govoup.com
After oral administration of racemic homochlorcyclizine (a mixture containing equal amounts of both enantiomers), a notable difference emerges in tissue concentrations between the two forms. The concentration of the (+)-isomer was observed to be higher than that of the (-)-isomer in nearly all tissues examined. nih.govoup.com This discrepancy is not attributed to differences in absorption or distribution but rather to metabolic processes that occur before the drug reaches systemic circulation. nih.gov
Table 1: Tissue Distribution of Homochlorcyclizine in Rat Models
| Tissue | Detection Confirmed | Relative Concentration (IV Admin.) |
| Lung | Yes | Highest |
| Liver | Yes | Detected |
| Kidney | Yes | Detected |
| Brain | Yes | Detected |
| Heart | Yes | Detected |
| Spleen | Yes | Detected |
| Intestine | Yes | Detected |
| Stomach | Yes | Detected |
This table is based on data from studies involving intravenous administration of homochlorcyclizine in rats. nih.govoup.com
A key aspect of a drug's distribution profile is its ability to cross the blood-brain barrier (BBB), a highly selective border that protects the brain from potentially harmful substances. Research in rat models has confirmed the presence of homochlorcyclizine in brain tissue following systemic administration. nih.govoup.com This finding indicates that the compound can permeate the BBB, a characteristic common to many first-generation antihistamines that often results in central nervous system effects.
Biotransformation Pathways and Metabolite Characterization
Biotransformation, or drug metabolism, is the process by which the body chemically modifies a drug, typically to facilitate its excretion. For homochlorcyclizine, this process is complex, involving major enzyme families and demonstrating significant stereoselectivity.
The liver is the primary site of drug metabolism, a function largely carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). nih.govmdpi.com These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble. nih.gov While specific CYP isoforms responsible for homochlorcyclizine metabolism have not been detailed in the provided research, the observed preferential first-pass metabolism of the (-)-isomer in the liver strongly points to the central role of the hepatic CYP450 system. nih.govoup.com The CYP1, CYP2, and CYP3 families are the most prominent in metabolizing drugs and other foreign compounds (xenobiotics). mdpi.commdpi.com
Metabolic processes convert a parent drug into various metabolites, which may be active or inactive. In human studies, a significant metabolic pathway for homochlorcyclizine is the formation of a quaternary ammonium-linked glucuronide. nih.govnih.gov This process, a Phase II conjugation reaction, makes the compound significantly more water-soluble, preparing it for urinary excretion. nih.gov
Additionally, research on the closely related compound chlorcyclizine (B1668710) shows that its primary metabolite is nor-chlorcyclizine, which results from the removal of a methyl group. nih.gov This metabolite exhibits little of the parent drug's antihistamine activity. nih.gov This suggests that a similar N-demethylated metabolite could be formed from homochlorcyclizine.
A defining feature of homochlorcyclizine's pharmacokinetics is its enantioselective metabolism, where one enantiomer is metabolized differently from the other. This phenomenon has been observed both in preclinical models and in humans. nih.govnih.gov
In studies with rats given oral racemic homochlorcyclizine, the area under the curve (AUC), a measure of total drug exposure, was significantly different between the (+)- and (-)-isomers. nih.govoup.com Concentrations of the (+)-isomer were consistently higher in tissues, which was shown to be the result of a preferential first-pass metabolism of the (-)-isomer in the liver. nih.govoup.com This enantioselective metabolism was also demonstrated in in-vitro experiments using rat liver preparations. nih.gov
This stereoselectivity continues into subsequent metabolic pathways. In humans, the formation of the glucuronide metabolite is also highly enantioselective. nih.gov Following a single oral dose of racemic homochlorcyclizine, the urinary excretion of the (-)-homochlorcyclizine-glucuronide was found to be approximately four times higher than that of the (+)-isomer's glucuronide metabolite. nih.govcapes.gov.br
Table 2: Summary of Enantioselective Metabolism Findings for Homochlorcyclizine
| Species | Model | Key Finding | Reference |
| Rat | In Vivo (Oral Admin.) | Concentrations of the (+)-isomer in tissues were higher than the (-)-isomer due to preferential first-pass metabolism of the (-)-isomer. | nih.govoup.com |
| Rat | In Vitro (Liver) | Confirmed the enantioselectivity of metabolism observed in vivo. | nih.gov |
| Human | In Vivo (Oral Admin.) | Urinary excretion of (-)-homochlorcyclizine-glucuronide was ~4 times higher than that of the (+)-isomer glucuronide. | nih.govcapes.gov.br |
Glucuronidation Pathways (e.g., Quaternary Ammonium-Linked Glucuronide Formation)
Glucuronidation represents a critical phase II metabolic pathway that enhances the water solubility of substances, facilitating their elimination from the body. nih.govwikipedia.org This process involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org For compounds containing a tertiary amine, such as Homochlorcyclizine, a specific and important metabolic route is the formation of a quaternary ammonium-linked glucuronide. nih.govnih.gov
In studies involving human subjects, the formation of this quaternary ammonium-linked glucuronide has been identified as a significant metabolic pathway for Homochlorcyclizine. nih.govnih.gov This metabolic process is notably enantioselective, meaning the different stereoisomers (the (+) and (-) forms) of the drug are metabolized at different rates. nih.gov This selectivity is demonstrated by the differing urinary excretion rates of the glucuronide conjugates of the (+)- and (-)-enantiomers. nih.gov Research on other tertiary amine-containing compounds has shown that the enzyme UGT1A4 is often responsible for catalyzing the formation of these N-linked glucuronides. nih.govnih.gov
Elimination and Excretion Mechanisms
The elimination of drugs and their metabolites is a fundamental pharmacokinetic process, with the kidneys serving as the primary organs for excreting water-soluble compounds. msdmanuals.comopenaccessjournals.com Metabolic processes, such as glucuronidation, convert less polar parent compounds into more polar, water-soluble metabolites, which are less likely to be reabsorbed in the renal tubules and are thus more readily excreted in the urine. msdmanuals.com
Renal Excretion of Parent Compound and Metabolites
Following its metabolism, Homochlorcyclizine and its metabolites are cleared from the body, with renal excretion being a key mechanism. Studies have confirmed the presence of Homochlorcyclizine's quaternary ammonium-linked glucuronide metabolite in human urine. nih.gov The enantioselective nature of its metabolism directly impacts its excretion profile. A pharmacokinetic study in healthy volunteers who received a single oral dose of racemic Homochlorcyclizine demonstrated a distinct difference in the urinary excretion of the two enantiomers. nih.gov The urinary excretion of the (-)-Homochlorcyclizine-glucuronide conjugate within 48 hours was approximately four times higher than that of the (+)-isomer's conjugate, highlighting a significant stereoisomeric difference in metabolic clearance. nih.gov
Table 1: Enantioselective Urinary Excretion of Homochlorcyclizine Glucuronide
| Enantiomer | Relative Urinary Excretion (within 48h) |
| (+)-HCZ-glucuronide | 1x |
| (-)-HCZ-glucuronide | ~4x |
This table illustrates the relative difference in the amount of each enantiomer's glucuronide conjugate excreted in the urine over 48 hours, based on reported findings. nih.gov
Metabolic Drug-Drug Interactions in Preclinical Systems
Metabolic drug-drug interactions frequently occur when one drug alters the metabolism of another, often by inhibiting or inducing the activity of drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. nih.govnih.gov Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of concentration-dependent effects. biomolther.org
Cytochrome P450 Enzyme Inhibition (e.g., CYP2D6 Inhibition)
Research conducted in human liver microsomes has investigated the inhibitory potential of several H1-antihistamines on key CYP enzymes. While Homochlorcyclizine itself was not specifically named in one such study, its close structural analog, Cyclizine, was shown to exhibit a concentration-dependent inhibition of CYP2D6-mediated reactions. nih.gov All five H1-antihistamines evaluated in the study demonstrated marked inhibition of CYP2D6. nih.gov This suggests that compounds within this structural class, including Homochlorcyclizine, may act as inhibitors of the CYP2D6 enzyme.
Table 2: Inhibitory Concentration of Related H1-Antihistamines on CYP2D6
| Compound | Index Reaction | IC50 Value (µM) |
| Cyclizine | Bufuralol 1'-hydroxylation | 32-109 |
IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Data is for the related compound Cyclizine, used as an indicator for CYP2D6 activity. nih.gov
Impact on the Concentration of Other Substrates Metabolized by Affected Enzymes (e.g., Haloperidol)
The inhibition of a specific metabolic enzyme can have significant clinical implications for other drugs that rely on that enzyme for their clearance. Haloperidol, a typical antipsychotic agent, is known to be metabolized in the liver, with CYP2D6 being one of the enzymes involved in its metabolic pathway. nih.gov Therefore, the co-administration of a CYP2D6 inhibitor can lead to elevated plasma concentrations of Haloperidol. nih.gov Given the evidence that antihistamines structurally related to Homochlorcyclizine inhibit CYP2D6, there is a clear potential for a drug-drug interaction. nih.gov The inhibition of CYP2D6 by Homochlorcyclizine could foreseeably decrease the metabolic clearance of Haloperidol, resulting in its accumulation in the body.
Preclinical Pharmacological Investigations and Experimental Models
In Vitro Pharmacological Assays
In vitro methods are crucial for characterizing the direct interaction of a compound with biological targets. For Homochlorcyclizine (B1174605), these assays have included isolated organ bath studies to determine functional activity and receptor binding assays to quantify affinity for specific molecular targets.
Isolated Organ Bath Studies (e.g., Guinea Pig Ileum for Anti-Histaminic, Anti-Serotonergic, and Anti-Cholinergic Effects)
The guinea pig ileum preparation is a classical and valuable tool in pharmacology for the functional assessment of contractile and relaxant responses mediated by various receptors. Seminal work by Kimura and colleagues in 1960 established the pharmacological properties of Homochlorcyclizine, then identified as SA-97. wikipedia.org Their research highlighted its potent serotonin (B10506) antagonist effects. wikipedia.org
While the specific quantitative data from these early studies are not widely available, the methodology involves mounting a segment of the guinea pig ileum in an organ bath filled with a physiological salt solution. The tissue's contractility is measured in response to agonists like histamine (B1213489), serotonin (5-hydroxytryptamine), and acetylcholine (B1216132). The ability of an antagonist, such as Homochlorcyclizine, to inhibit these contractions reveals its activity. The potency of a competitive antagonist is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. General findings indicate that Homochlorcyclizine possesses anti-histaminic, anti-serotonergic, and anti-cholinergic activities in such preparations. wikipedia.orgpatsnap.com
Cell-Based Assays for Receptor Binding and Functional Responses
To complement functional studies, cell-based receptor binding assays are used to determine the affinity of a compound for specific receptors. These assays typically use cell membranes expressing the target receptor and a radiolabeled ligand that is known to bind to that receptor. The test compound's ability to displace the radioligand is measured, and from this, an inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.
Research evaluating the antimuscarinic effects of various H1-receptor antagonists has provided quantitative data for Homochlorcyclizine. In a receptor-binding assay using bovine cerebral cortex, Homochlorcyclizine demonstrated high affinity for muscarinic acetylcholine receptors. nih.gov This finding scientifically substantiates the compound's anticholinergic properties observed in functional assays.
| Receptor Target | Tissue Source | Ki Value (nM) | Reference |
| Muscarinic Receptor | Bovine Cerebral Cortex | 38 | nih.gov |
This table displays the inhibition constant (Ki) of Homochlorcyclizine for the muscarinic receptor, indicating its binding affinity.
Enzymatic Assays for Characterizing Metabolic Pathways (e.g., Rat Liver Microsomes)
Enzymatic assays are vital for understanding how a drug is metabolized. Rat liver microsomes are a standard in vitro tool for this purpose as they contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the phase I metabolism of many drugs. nih.gov In these assays, the compound is incubated with the microsomes and necessary cofactors (like NADPH), and the rate of disappearance of the parent compound or the appearance of metabolites is measured over time. mdpi.comnih.gov
Despite the importance of this data for preclinical development, specific studies detailing the in vitro metabolism of Homochlorcyclizine using rat liver microsomes are not found in the currently accessible scientific literature. General knowledge indicates that as a piperazine (B1678402) derivative, its metabolism likely occurs in the liver via the CYP450 system. patsnap.com
Screening for Organic Cation Transporter Interactions
Organic cation transporters (OCTs) are a family of proteins that play a significant role in the absorption, distribution, and excretion of many cationic drugs. nih.gov Interaction with these transporters can be a source of drug-drug interactions. Screening for such interactions is typically performed using cells that are engineered to express a specific transporter, such as hOCT1 or hOCT2. The ability of the test compound to inhibit the transport of a known substrate is then measured. nih.gov
There is currently no available data from preclinical studies screening Homochlorcyclizine dihydrochloride (B599025) for its potential interactions with organic cation transporters.
Animal Models in Disease Research and Drug Screening
Animal models are indispensable for studying the effects of a substance in a whole, living organism, providing insights into its neuropharmacological and behavioral impact. nih.gov
Rodent Models for Neuropharmacological Phenotypes (e.g., Potentiation of L-Dopa-Induced Behavioral Excitement in Mice)
Given Homochlorcyclizine's known antidopaminergic properties, its effects could be explored in various neuropharmacological models. wikipedia.org One such model involves assessing the interaction with L-Dopa, a precursor to dopamine (B1211576) used in treating Parkinson's disease. L-Dopa can induce behavioral excitement or abnormal involuntary movements in rodents, and compounds that modulate the dopamine system can alter these behaviors.
However, specific preclinical studies investigating the effect of Homochlorcyclizine on L-Dopa-induced behavioral phenotypes in mice or other rodent models are not documented in the available literature. Such studies would be necessary to fully characterize its in vivo neuropharmacological profile, particularly in relation to its antidopaminergic activity.
Zebrafish Models for Muscular Dystrophy Research
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for studying human diseases and conducting large-scale drug discovery screens. plos.orgresearchgate.net Its genetic tractability, rapid development, and optical transparency make it particularly suitable for investigating muscle disorders. researchgate.net
Homochlorcyclizine dihydrochloride was identified as a potential modulator of muscle pathology through a high-throughput chemical screen using a zebrafish model of Duchenne muscular dystrophy (DMD). nih.gov Researchers utilized dystrophin-null mutant zebrafish (specifically, sapje and sapje-like strains), which exhibit muscle degeneration characteristic of DMD. nih.govnih.gov These fish are ideal for large-scale screening because their muscle defects can be readily observed and quantified. nih.gov
The screening process involved exposing thousands of compounds from a chemical library to the dystrophin-mutant zebrafish embryos in multi-well plates. researchgate.net The primary assay used to detect a therapeutic effect was muscle birefringence, a phenomenon where the highly organized structure of healthy muscle tissue appears bright when viewed under polarized light. nih.govresearchgate.net Damaged or disorganized muscle, as seen in the dystrophic zebrafish, loses this property. researchgate.net Homochlorcyclizine was one of 1,120 chemicals from the Prestwick library tested in this whole-organism screening platform. wikipedia.org Its identification underscores the utility of zebrafish for discovering small molecules that can influence disease phenotypes in vivo. researchgate.netnih.gov
In dystrophin-null zebrafish, the skeletal muscle structure becomes disorganized, leading to a significant reduction in birefringence by 3 to 4 days post-fertilization (dpf). nih.govresearchgate.net Homochlorcyclizine was one of seven compounds identified in the screen that successfully restored or preserved normal muscle birefringence in these dystrophic fish. nih.gov
Crucially, this positive effect on muscle structure was achieved without restoring the expression of the dystrophin protein itself. nih.gov Genotyping confirmed that fish with the dystrophin-null mutation were among those that displayed normal birefringence after treatment with homochlorcyclizine. nih.gov This finding suggests that the compound acts through a compensatory mechanism, mitigating the pathological consequences of dystrophin absence rather than correcting the primary genetic defect. nih.gov Further experiments using morpholinos to knock down dystrophin expression yielded similar results, with homochlorcyclizine treatment reducing the percentage of fish exhibiting abnormal birefringence. nih.gov
Table 1: Compounds Identified in Zebrafish Screen for Ameliorating Dystrophic Phenotype
| Compound | Class | Observed Effect |
|---|---|---|
| This compound | Anti-allergic agent | Restored normal muscle birefringence |
| Aminophylline | Nonselective PDE inhibitor | Restored normal muscle structure and increased survival |
| Conessine | Anti-allergic agent | Restored normal muscle birefringence |
| Equilin | Steroid compound | Increased percentage of fish with normal birefringence |
| Pentetic acid | Chelating agent | Increased percentage of fish with normal birefringence |
| Proscillaridin A | Cardiac glycoside | Increased percentage of fish with normal birefringence |
Mammalian Cell Line and Mouse Models for MLL-Fusion Protein Degradation in Leukemia Research
Acute leukemias characterized by chromosomal translocations involving the Mixed Lineage Leukemia (MLL) gene are aggressive and have poor prognoses. patsnap.com The resulting MLL-fusion proteins are oncogenic drivers essential for the initiation and maintenance of the disease. patsnap.comnih.gov Targeting these fusion proteins for degradation represents a novel therapeutic strategy. patsnap.comnih.gov
This compound was investigated for its ability to induce the degradation of MLL-fusion proteins. patsnap.com In a study utilizing a specialized indicator cell line, a human MLL-rearranged cell line (THP1) was engineered to express an MLL-AF9 fusion protein linked to firefly luciferase. patsnap.com This system was used to screen a library of 1,280 approved drugs to identify compounds that could lower the luciferase signal, indicating degradation of the fusion protein. patsnap.com
From this screen, homochlorcyclizine was one of 25 drugs that initially lowered the luciferase ratio. Subsequent validation via western blotting confirmed that it was one of three drugs that decreased the levels of the MLL-fusion protein. patsnap.com Further investigation revealed that the compound could induce proteolysis of various MLL fusion proteins in both human MLL-rearranged cell lines and primary patient samples. patsnap.com This induced degradation led to a shutdown of the MLL-fusion transcriptional signature and blocked the colony-forming ability of the leukemia cells, a key measure of self-renewal, without significantly impacting normal hematopoietic progenitor cells. patsnap.com
Structure-Activity Relationship (SAR) Studies and Analog Development
Detailed structure-activity relationship (SAR) studies focused specifically on the design and synthesis of novel homochlorcyclizine derivatives for modulated activity are not extensively available in the public domain literature. The primary research identifying homochlorcyclizine in phenotypic screens focused on its effects as an existing, approved drug rather than as a scaffold for chemical optimization. nih.govpatsnap.com
Similarly, specific investigations into chemical modifications of the homochlorcyclizine structure and their resulting pharmacological consequences are not well-documented in the reviewed scientific literature. While research on related diphenylmethylpiperazine compounds like chlorcyclizine (B1668710) has explored analog development for other indications, such as Hepatitis C, this work does not directly address modifications to the homochlorcyclizine backbone for its effects in muscular dystrophy or leukemia. nih.gov The development of new chemical entities based on the homochlorcyclizine scaffold would require dedicated medicinal chemistry efforts to synthesize analogs and test them for improved potency or altered activity. nih.gov
Advanced Research Methodologies and Computational Approaches
Receptor Binding and Ligand-Receptor Interaction Studies
Understanding the precise manner in which a ligand binds to its receptor is fundamental in pharmacology. For Homochlorcyclizine (B1174605), which targets the histamine (B1213489) H1 receptor, these studies are crucial for quantifying its binding affinity and the dynamics of the drug-receptor complex.
Radioligand binding assays are a gold-standard method for quantifying the affinity of a drug for a specific receptor. nih.gov This technique involves using a radioactively labeled ligand (a radioligand) that is known to bind to the target receptor. The experiment measures how effectively an unlabeled compound, such as Homochlorcyclizine, competes with the radioligand for the binding sites on the receptor.
Beyond simple affinity (K_d), which describes the equilibrium state, the kinetics of ligand binding—the rates of association (k_on) and dissociation (k_off)—provide a more dynamic picture of the drug-receptor interaction. nih.gov These parameters are crucial as they determine the duration of action of a drug at its target. nih.govexcelleratebio.com The relationship is defined by the equation K_d = k_off / k_on. nih.gov
Association Rate (k_on): This second-order rate constant describes how quickly a drug binds to its receptor. nih.gov
Dissociation Rate (k_off): This first-order rate constant measures how quickly the drug-receptor complex breaks apart. The reciprocal of this value (1/k_off) is known as the residence time, a key indicator of the duration of pharmacological effect. nih.govexcelleratebio.com
Studies on antihistamines have revealed that kinetic properties are critical for their clinical profile. For instance, many second-generation antihistamines exhibit a long duration of action due to a slow dissociation rate (low k_off) and consequently a long residence time at the H1 receptor. nih.gov While specific k_on and k_off values for Homochlorcyclizine are not documented in recent studies, these parameters could be measured using techniques like kinetic probe competition assays or surface plasmon resonance. nih.gov An illustrative data table for kinetic constants of different compounds at a receptor is shown below.
Table 1: Illustrative Ligand-Receptor Binding Kinetics for NMDA Receptor Antagonists This table serves as an example to demonstrate how kinetic data is typically presented. Data is for NMDA receptor antagonists and not Homochlorcyclizine.
| Compound | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) |
| D-AP7 (flexible) | 1.4 x 10⁷ | 20.3 |
| LY 235959 (restrained) | 1.1 x 10⁶ | 0.2 |
| Data derived from studies on NMDA receptor competitive antagonists. nih.gov |
Computational Chemistry and Molecular Modeling
In the absence of high-resolution experimental structures, computational techniques offer powerful tools to predict and analyze the interactions between a ligand like Homochlorcyclizine and its target receptors.
Homology modeling is a computational method used to generate a three-dimensional (3D) model of a protein whose structure has not been experimentally determined. This is achieved by using the known experimental structure of a related homologous protein as a template. Given that obtaining crystal structures of G-protein coupled receptors (GPCRs) like the histamine receptors can be challenging, homology modeling is a widely used approach. nih.govnih.gov
For the histamine H1 receptor, the primary target of Homochlorcyclizine, researchers have successfully built homology models based on the crystal structures of other GPCRs, such as the bovine rhodopsin or the β2-adrenergic receptor. nih.gov Recent cryo-EM structures of the full family of histamine receptors now provide even better templates for highly accurate model building. nih.gov These models provide a detailed 3D representation of the receptor's binding pocket, allowing for the subsequent study of how ligands like Homochlorcyclizine might fit and interact within this site. nih.gov
Once a 3D model of a receptor is available, molecular docking can be performed. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is invaluable for:
Virtual Screening: Rapidly testing large libraries of compounds to identify potential new ligands. nih.govnih.gov
Binding Mode Analysis: Understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand in the receptor's binding pocket.
In a study on the antihistamine cloperastine, docking into a homology model of the H1 receptor identified key amino acid residues crucial for binding. nih.gov A similar approach could be applied to Homochlorcyclizine to predict its binding orientation and key interactions with the H1 receptor. Such an analysis would reveal which residues are critical for its antagonist activity and could guide the design of new derivatives with improved properties.
Table 2: Potential Key Interacting Residues in the Histamine H1 Receptor Binding Site Based on studies of other H1 antagonists, these residues are likely important for the binding of piperazine-class antihistamines like Homochlorcyclizine.
| Amino Acid Residue | Potential Interaction Type |
| Aspartic Acid (D3.32) | Ionic / Hydrogen Bond |
| Threonine (T3.37) | Hydrogen Bond |
| Lysine (K5.43) | Hydrogen Bond |
| Tyrosine (Y3.33) | Aromatic (π-π stacking) |
| Phenylalanine (F6.51) | Hydrophobic |
| Tryptophan (W4.50) | Hydrophobic / Aromatic |
| Residue numbering based on the Ballesteros-Weinstein scheme for GPCRs. |
A study focused on identifying inhibitors of the Kv7.1 and Nav1.8 ion channels from a library of 1,280 approved drugs demonstrates this approach. nih.gov The ion channels were expressed in cell lines, and an HTS was performed to identify inhibitors. nih.gov The resulting dataset of active and inactive compounds was then used to build and validate Bayesian machine learning models capable of predicting whether a new compound would inhibit these channels. nih.gov Nav1.8 is a voltage-gated sodium channel implicated in pain perception, while Kv7.1 is a potassium channel involved in cardiac repolarization. frontiersin.orgmdpi.com As an approved drug, Homochlorcyclizine could be evaluated using such an HTS and ML pipeline to predict its potential for ion channel inhibition, providing valuable insights into its broader safety and pharmacological profile.
Structure-Based Drug Design Principles Applied to Homochlorcyclizine
Structure-Based Drug Design (SBDD) is a computational methodology that utilizes the three-dimensional structural information of a biological target, such as a protein or receptor, to guide the development of new drug candidates. The application of SBDD principles to Homochlorcyclizine, a first-generation antihistamine, centers on its interaction with its primary molecular target, the Histamine H1 receptor.
The fundamental process involves using the known or modeled 3D structure of the H1 receptor to understand how Homochlorcyclizine binds. Researchers can identify the specific amino acid residues within the receptor's binding pocket that form key interactions with the drug molecule. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. For Homochlorcyclizine, key structural features likely contributing to its binding affinity include:
The Diarylmethane Core: The two aromatic rings (one phenyl and one chlorophenyl) are crucial for establishing hydrophobic and van der Waals interactions within a non-polar pocket of the receptor. The chlorine atom on one ring can modulate electronic properties and enhance binding affinity.
The Diazepane Ring: This seven-membered heterocyclic ring acts as a scaffold, positioning the other functional groups correctly. The protonated nitrogen atoms within this ring system are critical for forming strong ionic interactions or hydrogen bonds with acidic residues, such as aspartate, in the receptor binding site.
By analyzing these interactions through molecular docking simulations, scientists can build a detailed structure-activity relationship (SAR) model. nih.govnih.gov This model allows for the rational design of new analogs. For instance, modifications could be proposed to replace the chlorine atom with other halogen or electron-withdrawing groups to potentially improve efficacy or alter selectivity. mdpi.com Similarly, the N-methyl group could be substituted with other alkyl groups to probe the size and nature of the corresponding hydrophobic pocket. This SBDD approach aims to optimize the ligand's fit and binding energy, leading to the design of novel compounds with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov
| Structural Moiety of Homochlorcyclizine | Potential Role in Receptor Binding | SBDD Strategy for Optimization |
|---|---|---|
| (4-chlorophenyl)phenylmethyl group | Forms key hydrophobic and π-π stacking interactions with aromatic residues in the H1 receptor binding pocket. | Modify substituents on the phenyl rings to enhance binding affinity or improve selectivity over other receptors. |
| 1,4-Diazepane Ring | Acts as a structural scaffold and its nitrogen atoms, when protonated, form critical ionic bonds or hydrogen bonds with acidic residues like Aspartate. | Alter ring size or conformation to optimize the geometry of interaction with key receptor residues. |
| N-methyl group | Contributes to hydrophobic interactions and can influence the pKa and orientation of the diazepine (B8756704) nitrogen. | Substitute with different alkyl or functional groups to probe the limits of the hydrophobic sub-pocket and modulate basicity. |
Analytical Chemistry Development for Compound Characterization and Quantification
The development of robust and validated analytical methods is essential for the characterization and quantification of any pharmaceutical compound. For Homochlorcyclizine dihydrochloride (B599025), various chromatographic techniques are employed to ensure its identity, purity, and concentration in both bulk drug substance and biological matrices.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation and Quantification
Homochlorcyclizine possesses a chiral center at the carbon atom connecting the two aryl rings and the diazepine moiety. Consequently, it exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, regulatory guidelines often mandate their separation and individual quantification. nih.gov High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govsprinpub.com
The separation of Homochlorcyclizine enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support (e.g., Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including antihistamines. mdpi.comnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
For a basic compound like Homochlorcyclizine, a normal-phase mobile system is often preferred. This typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol. A small amount of a basic additive, like diethylamine (B46881) (DEA), is usually incorporated into the mobile phase to prevent peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase. rsc.org
Method validation is crucial to ensure the reliability of the quantitative results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
| Parameter | Condition |
|---|---|
| Chromatographic Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Column Temperature | 25 °C |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
Gas Chromatography/Mass Spectrometry (GC/MS) for Bioanalytical Applications
Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a highly sensitive and specific technique used for the quantification of drugs and their metabolites in biological samples such as plasma, urine, or tissue. nih.gov This is essential for pharmacokinetic and metabolic studies of Homochlorcyclizine.
A typical GC/MS bioanalytical method involves several key steps. First, the analyte must be isolated from the complex biological matrix. This is commonly achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). An internal standard, which is a structurally similar compound, is added before extraction to account for variability during sample processing.
While some compounds can be analyzed directly, many, including Homochlorcyclizine, may require derivatization to increase their volatility and thermal stability, which is necessary for GC analysis. The secondary amine in the diazepine ring can be derivatized, for example, through acylation or silylation, to produce a less polar and more volatile derivative.
The extract is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated components then enter the mass spectrometer, which acts as a detector. For quantitative analysis, the MS is often operated in Selected Ion Monitoring (SIM) mode. In this mode, only ions of specific mass-to-charge ratios (m/z) characteristic of the analyte and internal standard are monitored, providing excellent selectivity and sensitivity. nih.gov
| Parameter | Specification |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Temperature Program | Initial 150°C, ramp to 280°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
| Potential Ions for Monitoring (m/z) | Hypothetical fragments: e.g., ions corresponding to the chlorobenzhydryl cation and fragments of the diazepine ring. |
Chemical Kinetic Studies of Homochlorcyclizine Decomposition in Aqueous Solutions
Studying the chemical stability of a drug substance is a critical component of its development. Chemical kinetic studies are performed to determine the rate of decomposition of Homochlorcyclizine in aqueous solutions under various environmental conditions, such as pH, temperature, and light. This information is vital for determining appropriate storage conditions and shelf-life.
The methodology for such a study involves preparing buffered aqueous solutions of Homochlorcyclizine dihydrochloride across a range of pH values (e.g., pH 2, 7, 9). These solutions are then stored at several different temperatures (e.g., 40°C, 50°C, 60°C) in controlled environmental chambers. At predetermined time intervals, aliquots are withdrawn from each solution and analyzed using a validated stability-indicating HPLC method. nih.gov This method must be capable of separating the intact Homochlorcyclizine from all potential degradation products, ensuring that the decrease in the parent drug concentration is accurately measured.
The degradation of many drugs in solution follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the drug. nih.govutexas.edu By plotting the natural logarithm of the drug concentration versus time, a linear relationship can be established, the slope of which yields the pseudo-first-order rate constant (k). These rate constants can then be used in the Arrhenius equation to calculate the activation energy of the degradation reaction, which describes how the rate of decomposition changes with temperature. This allows for the prediction of stability at lower temperatures, such as refrigeration or room temperature. utexas.edu Studies on similar piperazine (B1678402) derivatives show that degradation can be influenced by pH and the presence of catalysts. utexas.edunih.gov
| Condition | Rate Constant (k) (s⁻¹) |
|---|---|
| pH 2.0, 50 °C | 1.5 x 10⁻⁷ |
| pH 7.0, 50 °C | 0.8 x 10⁻⁷ |
| pH 9.0, 50 °C | 2.1 x 10⁻⁷ |
| pH 7.0, 60 °C | 2.5 x 10⁻⁷ |
Future Directions and Emerging Research Avenues
Detailed Elucidation of Broader Pharmacological Profiles (e.g., specific receptor subtypes beyond H1)
Homochlorcyclizine (B1174605) is primarily recognized for its antagonist activity at the histamine (B1213489) H1 receptor. plos.orgnih.gov However, like many first-generation antihistamines, it is known to possess anticholinergic, antidopaminergic, and antiserotonergic properties. mdpi.com These additional activities likely contribute to both its therapeutic effects and its side-effect profile. A critical avenue for future research is the detailed characterization of homochlorcyclizine's binding affinities and functional activities at a wider array of receptor subtypes.
Currently, there is a notable lack of comprehensive screening data for homochlorcyclizine against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and other pharmacologically relevant targets. Future studies should employ high-throughput screening assays to quantitatively assess its interaction with specific dopamine (B1211576) (e.g., D1, D2, D3, D4, D5), serotonin (B10506) (e.g., 5-HT1A, 5-HT2A, 5-HT2C, etc.), and muscarinic acetylcholine (B1216132) receptor subtypes. mdpi.commdpi.comresearchgate.net Understanding the specific receptor subtype interactions will be instrumental in elucidating the molecular basis of its diverse pharmacological effects. For instance, identifying high-affinity interactions with specific serotonin or dopamine receptor subtypes could open up new therapeutic avenues in neuropsychiatric disorders. nih.govinvivobiosystems.comucl.ac.uk
Rational Design of More Selective Analogues with Improved Pharmacological Properties
The development of second-generation antihistamines was driven by the need to reduce the sedative and anticholinergic side effects associated with first-generation agents. This was largely achieved by designing molecules with increased selectivity for the peripheral H1 receptor and limited ability to cross the blood-brain barrier. A promising future direction for homochlorcyclizine research is the rational design of analogues with improved selectivity and tailored pharmacological properties.
Structure-activity relationship (SAR) studies are crucial in this endeavor. Research on related compounds, such as chlorcyclizine (B1668710), has demonstrated that modifications to the piperazine (B1678402) ring and the benzhydryl moiety can significantly alter biological activity. nih.gov For example, SAR studies on chlorcyclizine derivatives for anti-HCV activity revealed that specific substitutions could enhance antiviral potency while potentially reducing off-target effects. nih.gov Similar medicinal chemistry approaches can be applied to homochlorcyclizine. nih.govresearchgate.net By systematically modifying its chemical structure and evaluating the effects on binding affinity and functional activity at various receptors, it may be possible to design analogues with:
Enhanced H1 receptor selectivity: To minimize off-target effects.
Targeted activity at other receptors: To develop novel therapeutics for other conditions. For instance, enhancing affinity for a specific serotonin receptor subtype could lead to a novel antidepressant or anxiolytic agent.
Improved pharmacokinetic properties: Such as altered metabolism or distribution to specific tissues.
Computational modeling and molecular docking studies can further guide the rational design process by predicting how structural changes will affect receptor binding. researchgate.net
Exploration of Novel Therapeutic Applications Stemming from its Multifaceted Mechanisms of Action
The polypharmacology of homochlorcyclizine, while contributing to its side effects, also presents an opportunity for drug repurposing. nih.govyoutube.com A significant breakthrough in this area is the discovery of the anti-Hepatitis C virus (HCV) activity of chlorcyclizine and its analogues, including homochlorcyclizine. plos.orgnih.gov Studies have shown that these compounds inhibit an early stage of HCV infection, likely by targeting viral entry into host cells. plos.orgnih.gov Clinical trials have explored the use of chlorcyclizine in combination with other antiviral agents for the treatment of chronic HCV infection. nih.gov This discovery highlights the potential for homochlorcyclizine to be repurposed as an antiviral agent.
Beyond virology, the known interactions of homochlorcyclizine with neurotransmitter systems suggest potential applications in neurology and psychiatry. invivobiosystems.comucl.ac.uknih.gov The sedative properties of first-generation antihistamines are well-known, and their potential to modulate sleep architecture could be explored in the context of sleep disorders. Furthermore, given the complex interplay of histamine, serotonin, and dopamine in various neurological and psychiatric conditions, there is a rationale for investigating the efficacy of homochlorcyclizine in animal models of these disorders. invivobiosystems.comucl.ac.ukmdpi.com
Advanced Mechanistic Studies on Off-Target Interactions and Their Biological Implications
While the primary "on-target" effect of homochlorcyclizine is H1 receptor blockade, its "off-target" interactions are critical to understanding its complete biological profile. These off-target effects are often responsible for the side effects observed with first-generation antihistamines. However, as seen with the anti-HCV activity, off-target interactions can also be therapeutically beneficial. plos.orgnih.gov
Future research should focus on systematic off-target screening of homochlorcyclizine using modern pharmacological profiling platforms. nih.gov These platforms can assess the binding of a compound against hundreds of different receptors, enzymes, and ion channels. Identifying the specific off-targets of homochlorcyclizine will provide a molecular basis for its known side effects and may uncover previously unknown pharmacological activities. nih.gov
Furthermore, advanced mechanistic studies are needed to understand the biological consequences of these off-target interactions. ucl.ac.uk This could involve using techniques such as chemogenomic profiling in model organisms or using cell-based assays to investigate the downstream signaling pathways affected by homochlorcyclizine binding to its off-targets. plos.orgnih.gov A deeper understanding of these off-target effects is essential for both optimizing its existing therapeutic use and for identifying new repurposing opportunities.
Development of New Analytical Methods for Metabolite Profiling and Pharmacokinetic Assessment
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to its safe and effective use. For homochlorcyclizine, future research should focus on the development and validation of advanced analytical methods for comprehensive metabolite profiling and pharmacokinetic assessment.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. youtube.comwiley.comnih.govyoutube.comnih.gov The development of a robust and validated LC-MS/MS method for homochlorcyclizine and its metabolites is a critical step. Such a method would enable:
Detailed Metabolite Identification: Comprehensive characterization of the metabolic pathways of homochlorcyclizine, including the identification of both major and minor metabolites.
Pharmacokinetic Studies: Precise determination of pharmacokinetic parameters such as half-life, clearance, and volume of distribution in different populations.
Enantioselective Analysis: As homochlorcyclizine is a chiral molecule, developing enantioselective analytical methods is crucial to investigate potential differences in the pharmacokinetics and pharmacodynamics of its enantiomers.
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the metabolism of homochlorcyclizine.
These advanced analytical methods will provide a more complete picture of the fate of homochlorcyclizine in the body, contributing to a more informed and personalized approach to its therapeutic use.
Q & A
Q. What analytical methods are recommended for identifying and characterizing Homochlorcyclizine dihydrochloride in experimental settings?
- Methodological Answer : this compound can be identified using ultraviolet-visible (UV-Vis) spectroscopy (absorption spectrum in 0.1 M HCl at 1:100,000 dilution) and infrared (IR) spectroscopy (KBr disk method). For purity assessment, reverse-phase HPLC with a C18 column, mobile phase (water:acetonitrile:perchloric acid = 134:66:1), and UV detection at 223 nm is recommended. System suitability tests with methyl parahydroxybenzoate ensure column performance .
Q. What are the solubility and stability considerations for this compound in laboratory preparations?
- Methodological Answer : The compound is very soluble in water , freely soluble in acetic acid , slightly soluble in ethanol , and very slightly soluble in acetonitrile . It is hygroscopic and light-sensitive, requiring storage in airtight, light-resistant containers. Stability studies should include monitoring under varying pH and temperature conditions, as degradation products can be quantified via HPLC .
Q. How should researchers handle safety protocols for this compound in lab settings?
- Methodological Answer : Follow OSHA HCS 2012 guidelines: wear nitrile gloves , lab coats, and eye protection. Use fume hoods to avoid inhalation. In case of skin contact, rinse with water for 15+ minutes. For ingestion, do not induce vomiting ; seek immediate medical attention. Store in locked cabinets away from light and moisture .
Q. What synthetic routes or precursors are documented for this compound?
- Methodological Answer : The compound is synthesized via alkylation of 1-(4-chlorobenzhydryl)piperazine followed by dihydrochloride salt formation. Reaction stoichiometry (2:1 base-to-HCl ratio) must be validated using titration or NMR to confirm the dihydrochloride structure .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiling data for this compound?
- Methodological Answer : Discrepancies often arise from mobile phase composition or column temperature variations . Standardize HPLC conditions: C18 column, 40°C, flow rate adjusted for ~10 min retention time. Use methyl parahydroxybenzoate as a system suitability marker. Quantify impurities relative to the main peak (≤0.5% individual, ≤1.0% total) .
Q. What experimental designs mitigate the impact of hygroscopicity on this compound’s pharmacokinetic studies?
- Methodological Answer : Use controlled humidity chambers (e.g., 25°C/60% RH) during weighing and formulation. For in vivo studies, prepare solutions freshly in deionized water and validate stability over 24 hours via HPLC. Lyophilization may enhance long-term stability .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Methodological Answer : Conduct accelerated stability tests at pH 1–9 (using HCl/NaOH buffers). Monitor degradation via HPLC at 223 nm. The compound is most stable in acidic conditions (pH 1–3) ; neutral/basic pH increases hydrolysis rates. Data should be analyzed using Arrhenius kinetics to predict shelf life .
Q. What methodologies are used to study the compound’s histamine H1-receptor antagonism in cellular models?
- Methodological Answer : Use radioligand binding assays with [³H]-mepyramine in HEK-293 cells expressing H1 receptors. Validate competitive inhibition via IC50 calculations. Cross-validate with functional assays (e.g., Ca²⁺ flux in HeLa cells) to confirm antagonist activity .
Q. How can researchers address discrepancies in reported pharmacokinetic parameters (e.g., half-life, bioavailability)?
- Methodological Answer : Differences may stem from animal model variability (e.g., rat vs. dog) or analytical sensitivity . Standardize protocols: administer 10 mg/kg orally, collect plasma samples at 0.5–24 hr intervals, and quantify via LC-MS/MS. Use non-compartmental analysis for consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
